molecular formula C7H8FIN2 B14850539 2-(4-Fluoro-6-iodopyridin-2-YL)ethanamine

2-(4-Fluoro-6-iodopyridin-2-YL)ethanamine

Cat. No.: B14850539
M. Wt: 266.05 g/mol
InChI Key: FBVXYSGXXQCBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-6-iodopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8FIN2 and a molecular weight of 266.05 g/mol . This compound is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, making it a fluorinated pyridine derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine using complex reagents such as AlF3 and CuF2 at high temperatures (450–500 °C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-6-iodopyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.

Scientific Research Applications

2-(4-Fluoro-6-iodopyridin-2-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-6-iodopyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical processes, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-6-iodopyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8FIN2

Molecular Weight

266.05 g/mol

IUPAC Name

2-(4-fluoro-6-iodopyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8FIN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2

InChI Key

FBVXYSGXXQCBFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.